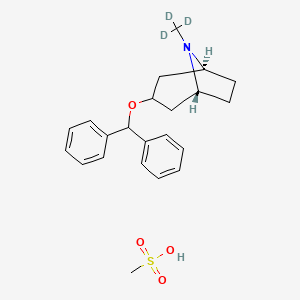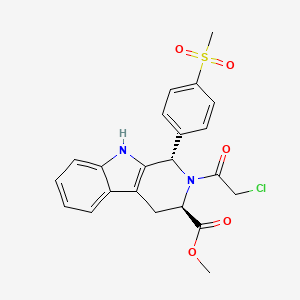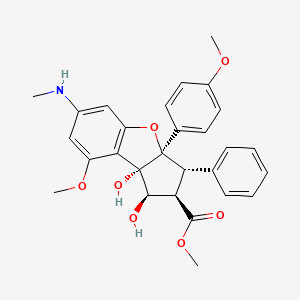
DCAF1 binder 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DCAF1 binder 2 is a small molecule ligand that targets the DDB1-CUL4-associated factor 1 (DCAF1), a substrate receptor of the CRL4DCAF1 E3 ubiquitin ligase complex.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DCAF1 binder 2 involves the use of DNA-encoded library (DEL) technology. This method allows for the identification of small molecule binders to a protein target by screening a large library of compounds. The WDR domain of DCAF1 is used to screen the library, and candidate compounds are identified using similarity search and machine learning . Structure-guided hit optimization is then performed to improve the binding affinity and selectivity of the compound .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the optimized synthetic routes developed during the research phase. This would include the use of automated synthesis platforms and high-throughput screening techniques to ensure the efficient production of the compound .
化学反应分析
Types of Reactions: DCAF1 binder 2 primarily undergoes binding interactions with the DCAF1 protein. These interactions are enthalpy-driven and exothermic, with a clear exit vector enabling the development of bifunctional degraders .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents and conditions, including DNA-encoded libraries, similarity search algorithms, and structure-guided hit optimization . The binding interaction between this compound and DCAF1 is confirmed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Major Products Formed: The major product formed from the synthesis of this compound is the optimized small molecule ligand with high binding affinity and selectivity for the DCAF1 protein .
科学研究应用
DCAF1 binder 2 has several scientific research applications, particularly in the field of targeted protein degradation. It can be functionalized into efficient PROTACs, which induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases . This approach has been used to develop PROTACs targeting various proteins, including BRD9 and Bruton’s tyrosine kinase (BTK), which are involved in cancer and other diseases .
In addition to its applications in targeted protein degradation, this compound is also used in the study of DCAF1 functions in cells and the development of next-generation DCAF1 ligands for cancer therapeutics .
作用机制
DCAF1 binder 2 exerts its effects by binding to the WDR domain of the DCAF1 protein, which is a substrate receptor of the CRL4DCAF1 E3 ubiquitin ligase complex . This binding interaction facilitates the ubiquitination and subsequent degradation of target proteins through the ubiquitin-proteasome pathway . The molecular targets and pathways involved in this process include the CRL4DCAF1 E3 ligase complex and the ubiquitin-proteasome system .
相似化合物的比较
DCAF1 binder 2 can be compared with other small molecule ligands that target E3 ubiquitin ligases, such as those targeting cereblon (CRBN) and von Hippel-Lindau (VHL) ligases . Unlike these ligands, this compound is selective for the CRL4DCAF1 E3 ligase complex and can be used to develop PROTACs that overcome resistance to CRBN-based PROTACs . Similar compounds include OICR-8268, which also targets the DCAF1 protein and has been optimized for high binding affinity and selectivity .
Conclusion
This compound is a promising compound with significant potential in the field of targeted protein degradation. Its ability to selectively bind to the DCAF1 protein and facilitate the degradation of target proteins makes it a valuable tool for the development of new therapeutics for cancer and other diseases. Further research and optimization of this compound will likely lead to the development of next-generation DCAF1 ligands and PROTACs with improved efficacy and selectivity.
属性
分子式 |
C25H32N6O |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
N'-[2-[1-(4-methoxyphenyl)cyclopropyl]-7-(4-methylpiperazin-1-yl)quinazolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C25H32N6O/c1-30-13-15-31(16-14-30)19-5-8-21-22(17-19)28-24(29-23(21)27-12-11-26)25(9-10-25)18-3-6-20(32-2)7-4-18/h3-8,17H,9-16,26H2,1-2H3,(H,27,28,29) |
InChI 键 |
XTLPTSDXAUSHCD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CC4)C5=CC=C(C=C5)OC)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)









![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

